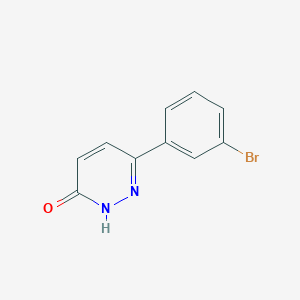

6-(3-bromophenyl)pyridazin-3(2H)-one

Overview

Description

6-(3-bromophenyl)pyridazin-3(2H)-one is a derivative of the pyridazinone family, which is known for its diverse pharmacological activities. Pyridazinones have been extensively studied due to their potential as antiplatelet agents, with variations in substituents leading to different biological actions . The 6-phenyl-3(2H)-pyridazinone derivatives, in particular, have shown significant pharmacological effects, including platelet aggregation inhibition and hypotensive activities . These compounds have been synthesized and modified to enhance their biological efficacy and to explore their structure-activity relationships .

Synthesis Analysis

The synthesis of 6-phenyl-3(2H)-pyridazinone derivatives has been achieved through various methods. One approach involves the palladium-catalysed Sonogashira cross-coupling reaction, which allows for the introduction of different alkynyl groups at the 5-position of the pyridazinone ring . Another method includes the condensation of benzil monohydrazones with ethyl cyanoacetate or diethyl malonate to yield bis-substituted pyridazinones . Theoretical and experimental approaches have also been used to guide the development of efficient synthetic pathways for these compounds .

Molecular Structure Analysis

The molecular structure of pyridazinone derivatives has been a subject of interest, particularly in understanding the influence of substituents on the reactivity and biological activity of these compounds. Quantum-mechanical calculations and NMR measurements have been utilized to study the structures of 5-substituted-6-phenyl-3(2H)-pyridazinones, revealing the impact of different substituents on the system's reactivity . Additionally, the crystal structure of related compounds, such as 3-phenyl-7-bromoisoxazolo[4,5-d]pyridazin-4(5H)-one, has been determined, providing insights into the molecular geometry and intermolecular interactions .

Chemical Reactions Analysis

The reactivity of pyridazinone derivatives has been explored through various chemical reactions. For instance, the halogenation of synthesized pyridazinones to form chloro derivatives and subsequent reactions with aromatic amines have led to the formation of new aminoaryl pyridazines . The structure-activity relationships of these compounds have been examined, with findings suggesting that the presence of electron-withdrawing substituents on the phenyl ring enhances anticonvulsant activity .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyridazinone derivatives, such as their acid dissociation constants (pKa), have been determined using spectroscopic techniques. These properties are crucial for understanding the structure-reactivity relationships and for optimizing the biological activity of these compounds . The enantioseparation of pyridazinone intermediates, which is important for the synthesis of cardiotonic agents, has been achieved using chiral stationary phases in chromatography .

Scientific Research Applications

Synthesis of Heterocyclic Compounds

Research has developed efficient pathways for synthesizing pyridazinone derivatives, which are crucial for medicinal chemistry. For instance, innovative methods have been established for creating mercapto-pyridazine, mercaptopyridazino[1,6-a]quinazoline, and thiophene derivatives, showcasing the versatility of pyridazinone scaffolds in heterocyclic compound synthesis (Al-Sheikh, 2008). Similarly, a series of 5,6-bis(4-substitutedphenyl)-2H(3)-pyridazinones have been synthesized, highlighting the structural diversity achievable with pyridazinone cores (Alonazy, Al-Hazimi, & Korraa, 2009).

Biological Activities and Pharmacological Applications

Pyridazinone derivatives have been explored for various biological activities. Some compounds exhibit significant anticonvulsant activities, demonstrating the potential of pyridazinone-based compounds in developing new therapeutic agents (Samanta et al., 2011). Additionally, the structural analysis of pyridazinone derivatives offers insights into their potential interactions with biological targets, as seen in studies detailing the molecular configuration and intermolecular interactions of such compounds (Bortoluzzi et al., 2011).

Chemical Properties and Reactions

The chemical reactivity of pyridazinone derivatives under various conditions has been a subject of interest. Studies have detailed the copper-catalyzed aerobic dehydrogenation of C–C to C=C bonds in the synthesis of pyridazinones, illustrating advanced synthetic techniques for modifying pyridazinone structures (Liang et al., 2013). Furthermore, research on N-functionalised polyfluoropyridazin-3(2H)-one derivatives emphasizes the importance of pyridazinone systems in pharmaceutical and agrochemical industries due to their useful biological properties (Pattison et al., 2009).

Mechanism of Action

Target of Action

The primary targets of 6-(3-bromophenyl)pyridazin-3(2H)-one are currently unknown. This compound is a derivative of pyridazine, a class of organic compounds that have been studied for their potential biological activities . .

Mode of Action

Pyridazine derivatives are known to interact with various biological targets, but the exact interactions of this compound remain to be elucidated .

properties

IUPAC Name |

3-(3-bromophenyl)-1H-pyridazin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7BrN2O/c11-8-3-1-2-7(6-8)9-4-5-10(14)13-12-9/h1-6H,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMMQDXFSGTYZPE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Br)C2=NNC(=O)C=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80512217 | |

| Record name | 6-(3-Bromophenyl)pyridazin-3(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80512217 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-(3-bromophenyl)pyridazin-3(2H)-one | |

CAS RN |

62902-65-2 | |

| Record name | 6-(3-Bromophenyl)pyridazin-3(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80512217 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

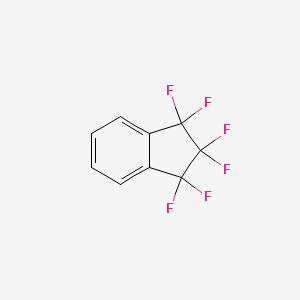

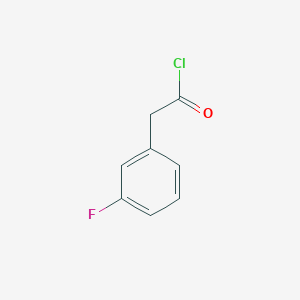

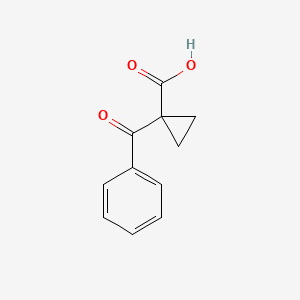

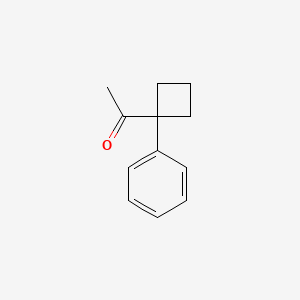

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

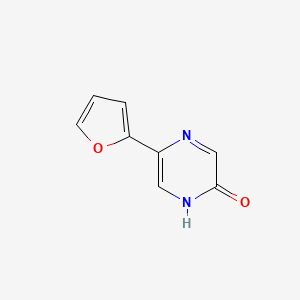

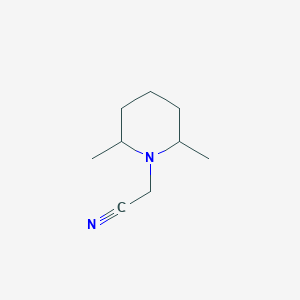

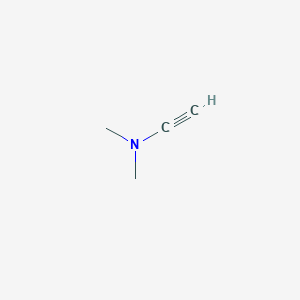

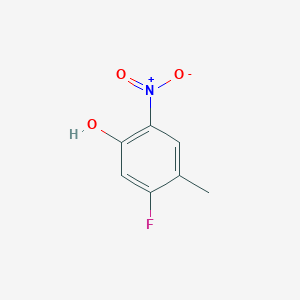

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(3aR,4S,5R,6aS)-4-(Hydroxymethyl)-5-((tetrahydro-2H-pyran-2-yl)oxy)hexahydro-2H-cyclopenta[b]furan-2-one](/img/structure/B1338025.png)

![methyl 2-thioxo-2,3-dihydro-1H-benzo[d]imidazole-5-carboxylate](/img/structure/B1338040.png)